molecular formula C10H17NO4 B13231476 Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B13231476
M. Wt: 215.25 g/mol
InChI Key: VRGXBOQFLIUWTH-UHFFFAOYSA-N
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Description

Ethyl 1,8-dioxa-4-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C10H17NO4 It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. For instance, as a TRPM8 receptor modulator, it binds to the receptor and influences ion channel activity, leading to altered cellular responses. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in research and industry .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C10H17NO4/c1-2-14-9(12)8-7-15-10(11-8)3-5-13-6-4-10/h8,11H,2-7H2,1H3

InChI Key

VRGXBOQFLIUWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC2(N1)CCOCC2

Origin of Product

United States

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